molecular formula C23H16N4O3 B11688766 N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688766
M. Wt: 396.4 g/mol
InChI Key: IUOKZGDOGAXNNK-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a nitro group and a quinoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3/c28-23(26-24-15-16-10-12-18(13-11-16)27(29)30)20-14-22(17-6-2-1-3-7-17)25-21-9-5-4-8-19(20)21/h1-15H,(H,26,28)/b24-15+

InChI Key

IUOKZGDOGAXNNK-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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